molecular formula C8H9NO3S B13111442 2-Amino-5-(methylsulfonyl)benzaldehyde

2-Amino-5-(methylsulfonyl)benzaldehyde

Cat. No.: B13111442
M. Wt: 199.23 g/mol
InChI Key: XQGROHIHPJKLST-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulfonyl)benzaldehyde is an organic compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol . This compound is characterized by the presence of an amino group at the second position, a methylsulfonyl group at the fifth position, and an aldehyde group on the benzene ring. It is a versatile intermediate used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(methylsulfonyl)benzaldehyde typically involves the nitration of 2-methylsulfonylbenzaldehyde followed by reduction to introduce the amino group. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using iron powder and hydrochloric acid under reflux conditions to yield the desired amino compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulfonyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-Amino-5-(methylsulfonyl)benzoic acid.

    Reduction: 2-Amino-5-(methylsulfonyl)benzyl alcohol.

    Substitution: Derivatives with acyl or sulfonyl groups attached to the amino group.

Scientific Research Applications

2-Amino-5-(methylsulfonyl)benzaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methylsulfonyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with nucleophiles in the biological environment. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzaldehyde: Lacks the methylsulfonyl group, making it less versatile in certain synthetic applications.

    2-Amino-4-(methylsulfonyl)benzaldehyde: Similar structure but with the methylsulfonyl group at the fourth position, leading to different reactivity and applications.

Uniqueness

2-Amino-5-(methylsulfonyl)benzaldehyde is unique due to the specific positioning of the amino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research fields.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-amino-5-methylsulfonylbenzaldehyde

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3

InChI Key

XQGROHIHPJKLST-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N)C=O

Origin of Product

United States

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